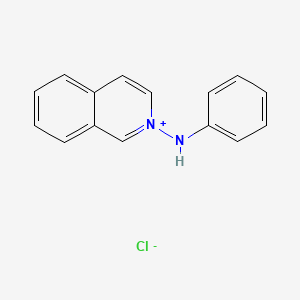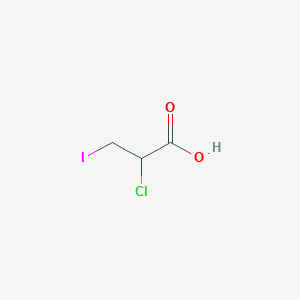![molecular formula C12H17BrO2 B12578060 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol CAS No. 594858-54-5](/img/structure/B12578060.png)
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is an organic compound with a complex structure that includes a bromine atom, an isopropyl group, and a hydroxyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base to form the corresponding ether. This intermediate is then subjected to a Grignard reaction with 3-bromopropylmagnesium bromide, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-one.
Reduction: Formation of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-amine.
Substitution: Formation of 3-{3-Azido-4-[(propan-2-yl)oxy]phenyl}propan-1-ol.
科学的研究の応用
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
3-{3-Bromo-4-hydroxyphenyl}propan-1-ol: Lacks the isopropyl group, leading to different chemical properties and reactivity.
3-{3-Chloro-4-[(propan-2-yl)oxy]phenyl}propan-1-ol:
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-2-ol: Variation in the position of the hydroxyl group affects its chemical behavior.
Uniqueness
3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol is unique due to the presence of both a bromine atom and an isopropyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for selective interactions with molecular targets, making it valuable in research and industrial applications.
特性
CAS番号 |
594858-54-5 |
|---|---|
分子式 |
C12H17BrO2 |
分子量 |
273.17 g/mol |
IUPAC名 |
3-(3-bromo-4-propan-2-yloxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12-6-5-10(4-3-7-14)8-11(12)13/h5-6,8-9,14H,3-4,7H2,1-2H3 |
InChIキー |
FSCUAHRGXYIAOI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)CCCO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)
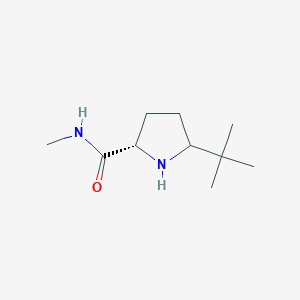
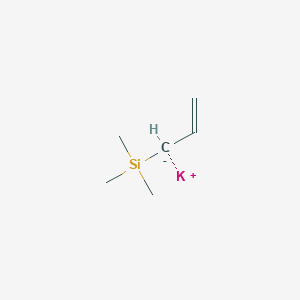

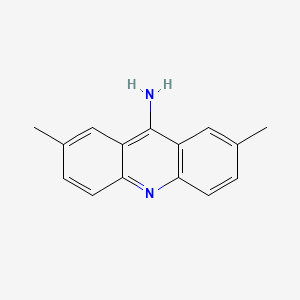


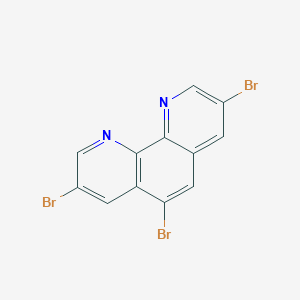
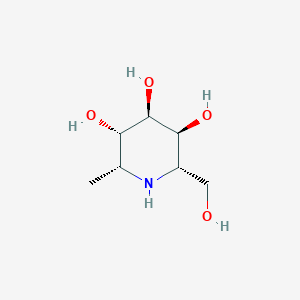

![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)
